N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an oxadiazole ring fused with a benzothiazole moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring. This intermediate is then reacted with 2-aminobenzothiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under microwave activation.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
- N-[5-(4-methylphenyl)-1,3,4-triazol-2-yl]-1,3-benzothiazole-2-carboxamide
Uniqueness
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties compared to its thiadiazole and triazole analogs. These differences can influence the compound’s reactivity, stability, and biological activity .
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-10-6-8-11(9-7-10)15-20-21-17(23-15)19-14(22)16-18-12-4-2-3-5-13(12)24-16/h2-9H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTQJPDIJKFYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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